3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide
Overview
Description
3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.18959167 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antioxidant Activities
Novel derivatives of propanehydrazide, including those with semicarbazide, thiosemicarbazide, and various heterocyclic moieties, have been synthesized and assessed for their antioxidant and anticancer activities. These compounds exhibit promising antioxidant properties, with some showing significantly higher activity than ascorbic acid. Their anticancer potential was demonstrated through cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Acetylcholinesterase Inhibition
The compound "6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole" exhibits high affinity as a reversible inhibitor of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. Although its in vivo brain distribution suggests limited specificity for AChE, the study underscores the importance of structural considerations in developing AChE inhibitors for potential therapeutic use in conditions like Alzheimer's disease (Brown-Proctor et al., 1999).
Antifungal Properties
Sulfonylamido derivatives of aminoglutethimide, including their copper(II) complexes, represent a novel class of antifungal compounds. These derivatives show moderate antifungal activity against Aspergillus and Candida species, with some exhibiting comparable effectiveness to established antifungal agents like ketoconazole. This research highlights the potential of sulfonylamido derivatives in developing new antifungal therapies (Briganti et al., 1997).
Receptor Binding and Activity
Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives of various methylpiperidines has explored their affinities and selectivities for sigma receptors, which are implicated in psychotomimetic effects of some opiates. This work not only provides insights into receptor binding dynamics but also proposes potential tools for PET experiments, furthering our understanding of sigma receptor-mediated processes (Berardi et al., 2005).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-18-4-2-3-16(13-18)20-19(23)6-5-15-7-10-22(11-8-15)14-17-9-12-25-21-17/h2-4,9,12-13,15H,5-8,10-11,14H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCRIQKFQTWIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)CC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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